2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one
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Overview
Description
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a spirocyclic diazaheterocycle, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the 3-methoxybenzyl group. Common synthetic routes may include:
Condensation Reactions: : These reactions often involve the condensation of appropriate amines with diketones or keto-esters to form the spirocyclic core.
Reduction Reactions: : Reduction steps may be necessary to convert intermediate compounds into the final product.
Benzyl Group Introduction: : The 3-methoxybenzyl group can be introduced through reductive amination or other benzylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.
Substitution: : Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, contributing to the development of new compounds with diverse functionalities.
Biology: : The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : Potential medicinal applications include the development of new drugs targeting specific diseases.
Industry: : It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to receptors in biological systems or participating in chemical reactions in industrial processes.
Comparison with Similar Compounds
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one: can be compared with other similar compounds, such as:
2-(4-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one
2-(2-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one
2-(3-Methoxybenzyl)-2,6-diazaspiro[4.4]nonan-1-one
These compounds differ in the position of the methoxy group on the benzyl ring, which can influence their chemical properties and reactivity. This compound
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.4]nonan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-3-12(9-13)10-17-8-6-15(14(17)18)5-7-16-11-15/h2-4,9,16H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTFCWOIVLCWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(C2=O)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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